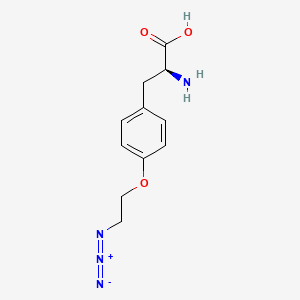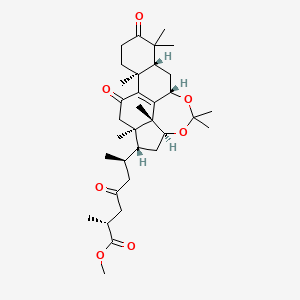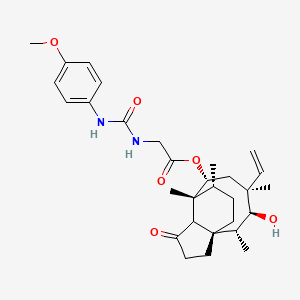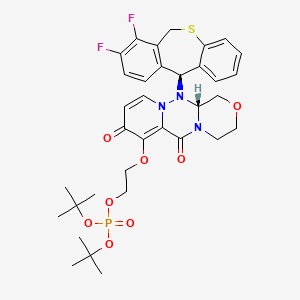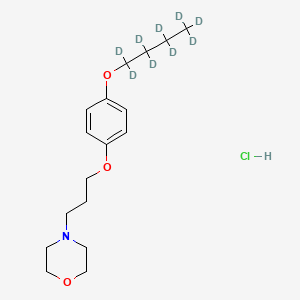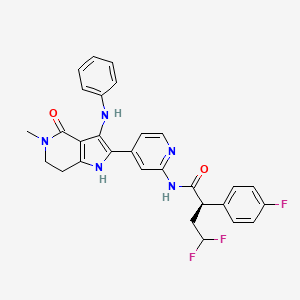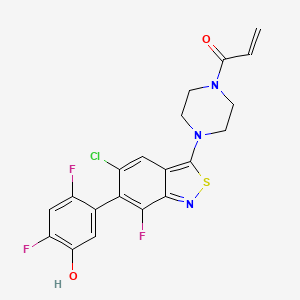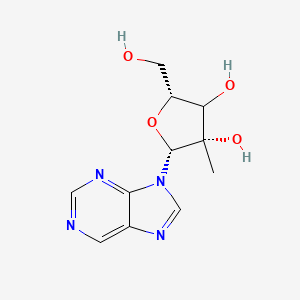
9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine is a purine nucleoside analogue. Purine nucleoside analogues are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has garnered significant interest due to its broad antitumor activity, particularly targeting indolent lymphoid malignancies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine typically involves the reaction of purine derivatives with ribofuranosyl intermediates. One common method includes the use of chloroacetaldehyde, 2-chloropropanal, and bromomalonaldehyde as reagents . The reaction conditions often involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The products are then isolated and purified using chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality .
化学反応の分析
Types of Reactions
9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as imidazo-purines and formyl-purines .
科学的研究の応用
9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antitumor properties and potential use in cancer treatment.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development
作用機序
The mechanism of action of 9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine involves its incorporation into DNA and RNA, leading to the inhibition of DNA synthesis and induction of apoptosis (programmed cell death). This compound targets specific enzymes involved in nucleic acid metabolism, disrupting the replication and transcription processes .
類似化合物との比較
Similar Compounds
2-Amino-6-chloro-9-(2-β-C-methyl-β-D-ribofuranosyl)-9H-purine: Another purine nucleoside analogue with similar antitumor activity.
2-Amino-9-(β-D-ribofuranosyl)purine: A related compound with different substituents on the purine ring.
Uniqueness
9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine is unique due to its specific methyl group substitution, which enhances its stability and bioavailability compared to other nucleoside analogues. This structural modification also contributes to its potent antitumor activity .
特性
分子式 |
C11H14N4O4 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC名 |
(2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4/c1-11(18)8(17)7(3-16)19-10(11)15-5-14-6-2-12-4-13-9(6)15/h2,4-5,7-8,10,16-18H,3H2,1H3/t7-,8?,10-,11+/m1/s1 |
InChIキー |
HAUCHRMUNOHPHD-IKBIKEAHSA-N |
異性体SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=CN=CN=C32)O |
正規SMILES |
CC1(C(C(OC1N2C=NC3=CN=CN=C32)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


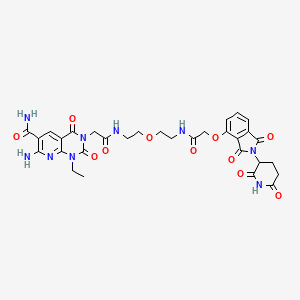
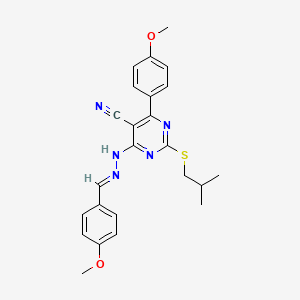
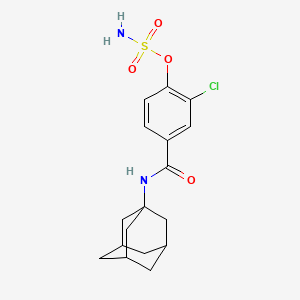

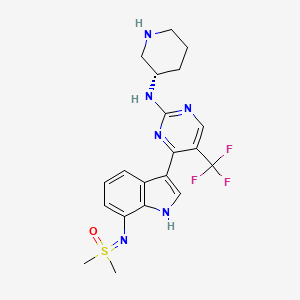
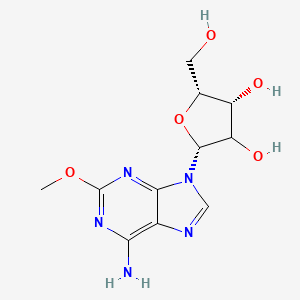
![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)
